![molecular formula C10H14N2O B181613 n-[4-(dimethylamino)phenyl]acetamide CAS No. 7463-28-7](/img/structure/B181613.png)
n-[4-(dimethylamino)phenyl]acetamide
Overview
Description
4’-Dimethylaminoacetanilide is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is a derivative of acetanilide, where the amino group is substituted with a dimethylamino group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Dimethylaminoacetanilide can be synthesized through the N,N-dimethylation of 4’-aminoacetanilide using methanol as a methylating agent. The reaction is typically carried out in a stainless reactor bomb under an inert atmosphere at 120°C for 17 hours. The products are then isolated by silica gel column chromatography .
Industrial Production Methods: Industrial production of 4’-Dimethylaminoacetanilide follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4’-Dimethylaminoacetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Parent amine.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Biological Activities
n-[4-(dimethylamino)phenyl]acetamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : The compound has shown potential as an anticancer agent by inhibiting specific enzymes crucial for cancer cell proliferation. Studies indicate that it can effectively bind to biological targets, leading to significant alterations in enzyme activity and cellular processes associated with cancer growth .
- Antimicrobial Properties : Research has demonstrated that derivatives of this compound possess significant antibacterial activity against various bacterial strains. For instance, certain derivatives have been effective against Xanthomonas oryzae and other pathogens, outperforming traditional antibiotics .
- Anticonvulsant Activity : Some studies have explored the synthesis of analogs of this compound for their anticonvulsant properties. Initial screenings have indicated promising results in animal models of epilepsy .
Anticancer Research
A study investigated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the compound inhibited cell proliferation significantly, with mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Evaluation
In a comparative study of various N-phenylacetamide derivatives, this compound showed superior efficacy against Xanthomonas species compared to established treatments. The minimum effective concentration (EC50) was determined to be lower than that of several conventional antibiotics .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of this compound has revealed that modifications on the phenyl ring can significantly influence its biological activity:
Mechanism of Action
The mechanism of action of 4’-Dimethylaminoacetanilide involves its interaction with specific molecular targets. The dimethylamino group enhances its ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects .
Comparison with Similar Compounds
Acetanilide: The parent compound, which lacks the dimethylamino group.
N,N-Dimethylaniline: A similar compound where the acetanilide moiety is replaced with aniline.
4-Aminoacetanilide: The precursor in the synthesis of 4’-Dimethylaminoacetanilide.
Uniqueness: 4’-Dimethylaminoacetanilide is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and interaction with various reagents and biological targets, making it a valuable compound in research and industry .
Properties
CAS No. |
7463-28-7 |
---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C10H14N2O/c1-8(13)11-9-4-6-10(7-5-9)12(2)3/h4-7H,1-3H3,(H,11,13) |
InChI Key |
XZEJXEZIWLTFJR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N(C)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N(C)C |
Key on ui other cas no. |
7463-28-7 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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